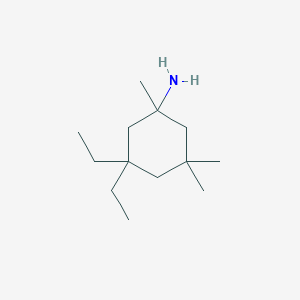![molecular formula C14H16O2 B14257837 1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl- CAS No. 213010-99-2](/img/structure/B14257837.png)
1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl- is a complex organic compound with a unique tricyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a fused indene and furan ring system, which contributes to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimized reaction conditions and large-scale reactors to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indene or furan rings, depending on the reagents and conditions used. .
Wissenschaftliche Forschungsanwendungen
1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is investigated for its therapeutic properties, including its role as a receptor agonist in the treatment of sleep disorders.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of 1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl- involves its interaction with specific molecular targets. As a receptor agonist, it binds to and activates certain receptors, leading to a cascade of biochemical events. The pathways involved may include modulation of neurotransmitter release, alteration of gene expression, and changes in cellular signaling .
Vergleich Mit ähnlichen Verbindungen
1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl- can be compared with other similar compounds, such as:
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one: This compound shares a similar tricyclic structure but differs in the position and nature of substituents.
2H-Indeno[1,2-b]furan-2-one, 3,3a,4,5,6,7,8,8b-octahydro-5-hydroxy-8,8-dimethyl-: Another related compound with variations in the ring system and functional groups
Eigenschaften
CAS-Nummer |
213010-99-2 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
6,6,8-trimethyl-5,7-dihydro-3H-cyclopenta[f][2]benzofuran-1-one |
InChI |
InChI=1S/C14H16O2/c1-8-11-6-14(2,3)5-9(11)4-10-7-16-13(15)12(8)10/h4H,5-7H2,1-3H3 |
InChI-Schlüssel |
YLKUFXOXKFXVPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CC(CC2=CC3=C1C(=O)OC3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


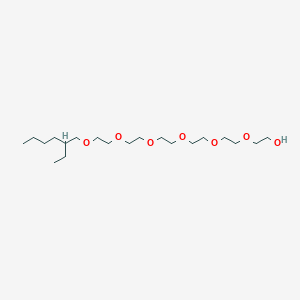
![1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene](/img/structure/B14257757.png)
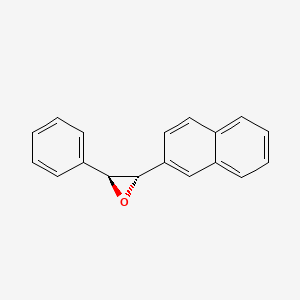
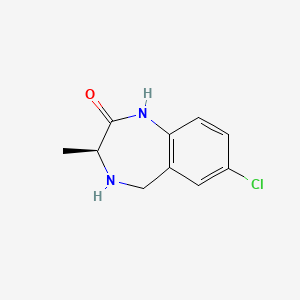
![5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14257777.png)
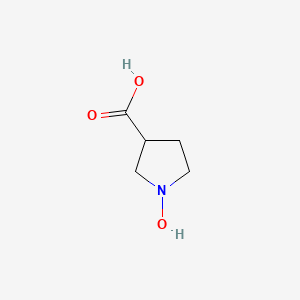
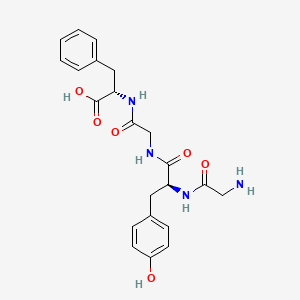
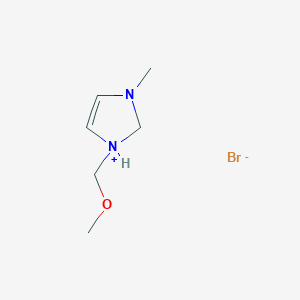

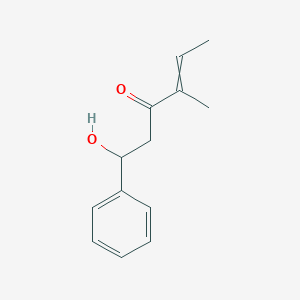
![Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]-](/img/structure/B14257812.png)
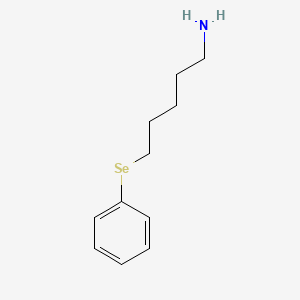
![2'-Methoxy[1,1'-binaphthalene]-2-thiol](/img/structure/B14257822.png)
